molecular formula C19H19N3O3S B2705194 2-Phenoxy-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1105200-12-1

2-Phenoxy-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No. B2705194
CAS RN: 1105200-12-1
M. Wt: 369.44
InChI Key: UXDYLLBLZVQFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an organic molecule that contains functional groups such as phenyl, oxadiazole, thiophene, and piperidine. These groups are common in many pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds structurally related to "2-Phenoxy-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone" have been investigated for their antimicrobial and antifungal properties. For instance, derivatives of thiazoles and thiazolidinones, which share a similar structural complexity, have been synthesized and evaluated for their in vitro antimicrobial activity against bacterial and fungal isolates, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Such studies highlight the potential of these compounds in developing new antimicrobial agents.

Wound Healing Potential

Research on "2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives" demonstrates significant wound healing properties, offering insights into the development of novel therapeutic agents for skin regeneration. Compounds were synthesized and characterized, with in vivo models showing enhanced wound healing, faster epithelialization, and increased tensile strength of wounds (Vinaya et al., 2009).

Antileukemic Activity

Novel derivatives of "2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl) piperidin-1-yl)ethanone" have been synthesized and evaluated for their antileukemic activity against human leukemic cell lines. Some compounds exhibited promising antiproliferative activity, indicating their potential in cancer research (Vinaya et al., 2012).

Corrosion Inhibition

Schiff bases, with structural features that can be related to the studied compound, have been investigated as corrosion inhibitors for carbon steel in acidic environments. This research suggests potential industrial applications in protecting metals against corrosion (Hegazy et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research into this compound would depend on its intended use and the results of preliminary studies .

properties

IUPAC Name

2-phenoxy-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-17(13-24-15-7-2-1-3-8-15)22-10-4-6-14(12-22)18-20-21-19(25-18)16-9-5-11-26-16/h1-3,5,7-9,11,14H,4,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDYLLBLZVQFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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